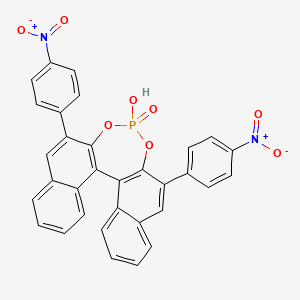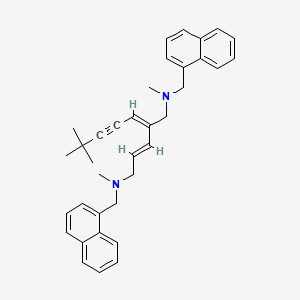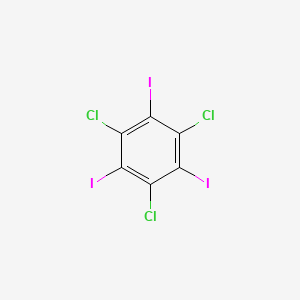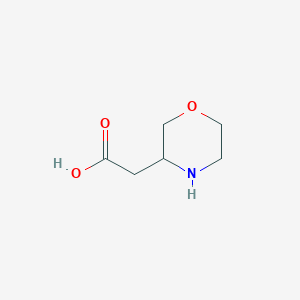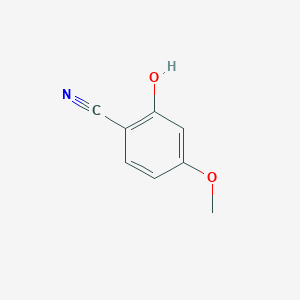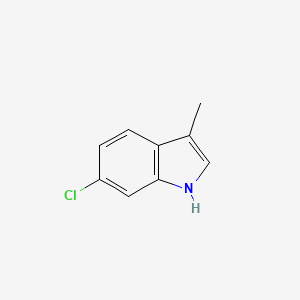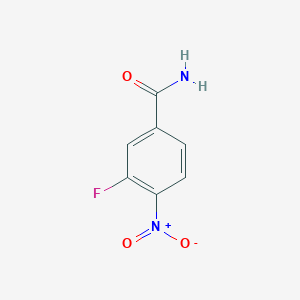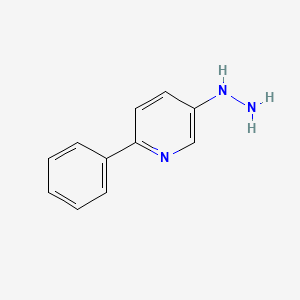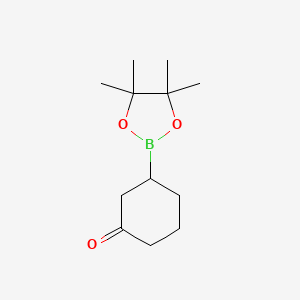
1-(4-Ethynylphenyl)adamantan
Übersicht
Beschreibung
1-(4-Ethynylphenyl)adamantane is an organic compound that features an adamantane core substituted with a 4-ethynylphenyl group. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure and remarkable stability. The ethynylphenyl group introduces unsaturation, making the compound versatile for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethynylphenyl)adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a molecular probe due to its unique structural properties.
Wirkmechanismus
Target of Action
1-(4-Ethynylphenyl)adamantane is a derivative of adamantane, a class of compounds known for their applications in drug delivery systems and surface recognition .
Mode of Action
It’s known that adamantane derivatives, such as amantadine, work by releasing dopamine from the nerve endings of brain cells and stimulating the norepinephrine response . They also have NMDA receptor antagonistic effects . The exact interaction of 1-(4-Ethynylphenyl)adamantane with its targets and the resulting changes are still under investigation.
Biochemical Pathways
For instance, Amantadine, an adamantane derivative, is used in the treatment of Parkinson’s disease and influenza A virus infection, indicating its involvement in dopaminergic and viral replication pathways .
Pharmacokinetics
The related compound amantadine is well-absorbed orally and widely distributed in the body, including the central nervous system . More research is needed to understand the ADME properties of 1-(4-Ethynylphenyl)adamantane and their impact on its bioavailability.
Result of Action
It’s known that adamantane derivatives can be used to synthesize various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)adamantane can be synthesized through a multi-step process. One common method involves the Sonogashira-Hagihara cross-coupling reaction. This reaction typically uses a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. For 1-(4-Ethynylphenyl)adamantane, the starting materials are 1-bromo-4-iodobenzene and 1-adamantylacetylene .
Industrial Production Methods: While specific industrial production methods for 1-(4-Ethynylphenyl)adamantane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethynylphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of 1-(4-carboxyphenyl)adamantane.
Reduction: Formation of 1-(4-ethylphenyl)adamantane.
Substitution: Formation of 1-(4-bromophenyl)adamantane or 1-(4-nitrophenyl)adamantane.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethynylphenyl)adamantane can be compared with other adamantane derivatives:
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: This compound features multiple ethynylphenyl groups, enhancing its reactivity and potential for polymerization.
1-(4-Bromophenyl)adamantane: This derivative is more reactive in substitution reactions due to the presence of the bromine atom.
1-(4-Nitrophenyl)adamantane: Known for its electron-withdrawing nitro group, which influences its chemical behavior in electrophilic reactions.
The uniqueness of 1-(4-Ethynylphenyl)adamantane lies in its combination of the adamantane core’s stability and the ethynyl group’s reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(4-ethynylphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSLGVZYLQPJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469932 | |
| Record name | 1-(4-ethynylphenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219831-45-5 | |
| Record name | 1-(4-ethynylphenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




